![molecular formula C8H11NO4S2 B5575322 methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate](/img/structure/B5575322.png)
methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C8H11NO4S2 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.01295018 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Science
- A study highlighted the synthesis of novel derivatives from starting materials related to methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate, demonstrating their potential in organic synthesis and material science applications. These compounds were evaluated for their antibacterial and antifungal activities, showing significant antimicrobial properties against a range of Gram-positive, Gram-negative bacteria, and fungi, suggesting their utility in developing new antimicrobial agents (Ghorab et al., 2017).
Antimicrobial Activity
- The antimicrobial activity of synthesized compounds related to this compound was investigated, where compounds displayed interesting activities against various microbes. This indicates the compound's potential in contributing to the development of new antimicrobial strategies, particularly against resistant strains (Ghorab et al., 2017).
Photochemical and Electrochemical Applications
- Research on derivatives of this compound explored their photochemical degradation pathways, contributing to understanding the environmental fate of such compounds and their potential applications in environmental chemistry (Andersson & Bobinger, 1996). Additionally, electrochemical synthesis methods were developed for methyl sulfoxides from thiophenols/thiols and dimethyl sulfoxide, showcasing innovative approaches to sulfoxide synthesis with potential applications in organic synthesis and green chemistry (Du & Huang, 2018).
Spectroscopic and Structural Analysis
- Studies involving methyl orange, a derivative related to the compound of interest, provided insights into the structural and spectroscopic analysis. These investigations contribute to the understanding of molecular behavior on surfaces and the relationship between molecular geometry and spectroscopic properties, which is essential for the development of dyes, sensors, and other materials (Henzl et al., 2007; Wegermann et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
The study of new and less-known compounds like “methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate” can lead to the discovery of new reactions, properties, and potential applications. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential uses .
Eigenschaften
IUPAC Name |
methyl 4-(dimethylsulfamoyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2/c1-9(2)15(11,12)6-4-7(14-5-6)8(10)13-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXOHKIZDONSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
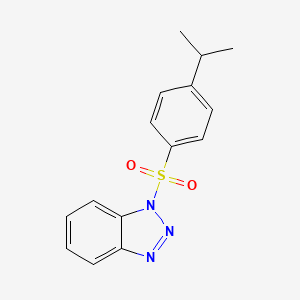
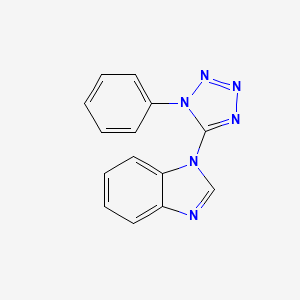
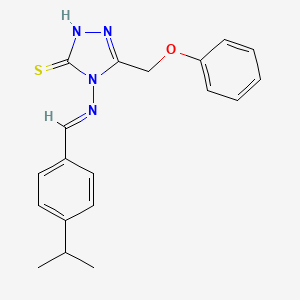
![4-{2-chloro-4-[(cyclopentylamino)carbonyl]phenoxy}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5575264.png)

![1-(4-fluorophenyl)-2-[4-(2-methoxyethyl)-1-piperidinyl]-N,N-dimethyl-2-oxoethanamine](/img/structure/B5575276.png)


![3-[(4-BROMOPHENYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE](/img/structure/B5575300.png)
![N-{6-BENZYL-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-METHYLPROPANAMIDE](/img/structure/B5575315.png)
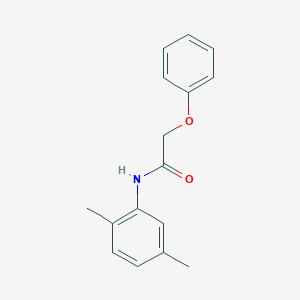
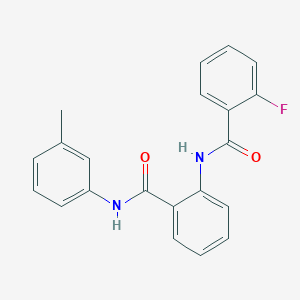
![4-{4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5575335.png)
![5-AMINO-N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE](/img/structure/B5575343.png)
